methyl 2-[(5E)-5-[[5-(4-chlorophenyl)sulfanylthiophen-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Overview
Description
Methyl 2-[(5E)-5-[[5-(4-chlorophenyl)sulfanylthiophen-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5E)-5-[[5-(4-chlorophenyl)sulfanylthiophen-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 4-chlorobenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiazolidine-2,4-dione under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5E)-5-[[5-(4-chlorophenyl)sulfanylthiophen-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or thiophene rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[(5E)-5-[[5-(4-chlorophenyl)sulfanylthiophen-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and anticancer properties, showing potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(5E)-5-[[5-(4-chlorophenyl)sulfanylthiophen-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[(5-Methyl-2-thienyl)methylene]-2(5H)-furanone: A compound with a similar structure but different functional groups, showing distinct biological activities.
Thiazolidine derivatives: A class of compounds with similar thiazolidine rings, known for their diverse biological properties.
Uniqueness
Methyl 2-[(5E)-5-[[5-(4-chlorophenyl)sulfanylthiophen-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is unique due to the presence of the 4-chlorophenyl and thiophene rings, which contribute to its specific biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(5E)-5-[[5-(4-chlorophenyl)sulfanylthiophen-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4S3/c1-23-14(20)9-19-16(21)13(26-17(19)22)8-12-6-7-15(25-12)24-11-4-2-10(18)3-5-11/h2-8H,9H2,1H3/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZAKBZOQFAXHY-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=C(S2)SC3=CC=C(C=C3)Cl)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CC=C(S2)SC3=CC=C(C=C3)Cl)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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